
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a targeted therapy drug used to treat non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors.
Mécanisme D'action
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone selectively targets mutated EGFR, which is overexpressed in NSCLC cells. It irreversibly binds to the ATP-binding pocket of EGFR, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone inhibits the growth of NSCLC cells with EGFR T790M mutations by inducing cell cycle arrest and apoptosis. It also reduces the expression of anti-apoptotic proteins and increases the expression of pro-apoptotic proteins. Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has a high selectivity for mutated EGFR and does not affect normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has several advantages for lab experiments. It is highly specific for mutated EGFR and has a low toxicity profile. It can be used as a positive control in drug screening assays for NSCLC. However, Azetidin-1-yl(6-methoxypyridin-3-yl)methanone is expensive and requires specialized equipment for its synthesis and analysis.
Orientations Futures
Future research on Azetidin-1-yl(6-methoxypyridin-3-yl)methanone can focus on several areas. Firstly, the development of resistance mechanisms to Azetidin-1-yl(6-methoxypyridin-3-yl)methanone can be studied to identify new therapeutic targets. Secondly, combination therapies with Azetidin-1-yl(6-methoxypyridin-3-yl)methanone and other targeted or immune checkpoint inhibitors can be explored to improve treatment outcomes. Finally, the efficacy of Azetidin-1-yl(6-methoxypyridin-3-yl)methanone in treating other EGFR-mutant cancers, such as breast and colorectal cancer, can be investigated.
Méthodes De Synthèse
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone is synthesized through a multistep process starting from 6-methoxypyridin-3-amine. The synthesis involves the formation of an azetidine ring and the introduction of a methanone group. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has been extensively studied for its efficacy in treating NSCLC patients with EGFR T790M mutations, which are responsible for resistance to first-generation EGFR inhibitors. Clinical trials have shown that Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has a high response rate and prolongs progression-free survival in these patients.
Propriétés
IUPAC Name |
azetidin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-3-8(7-11-9)10(13)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNLVIZECSWISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

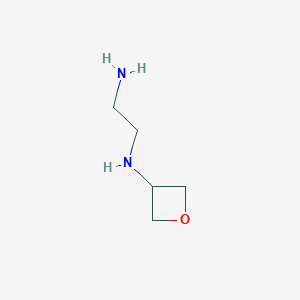
![Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2849840.png)
![6'-amino-3'-butyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2849842.png)

![1-(3-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2849844.png)
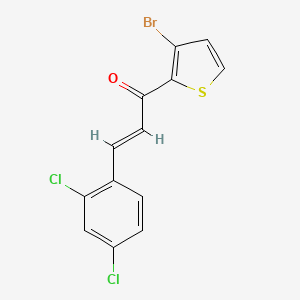

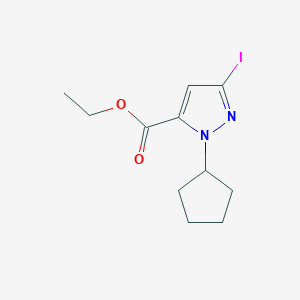
![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2849849.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)
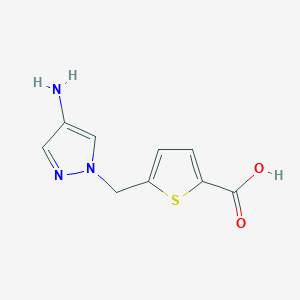
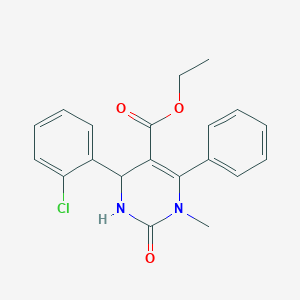
![3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide](/img/structure/B2849859.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2849860.png)